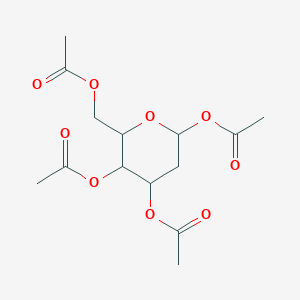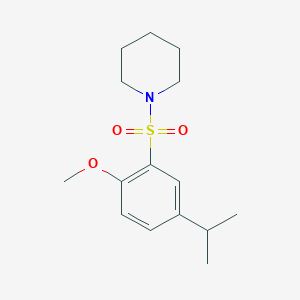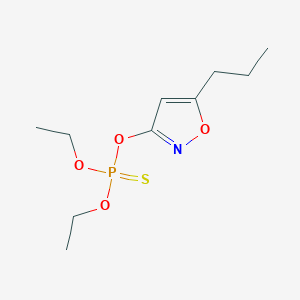
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate
描述
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, also known as TAO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various research fields. TAO is a derivative of cellulose and has been synthesized using different methods.
科学研究应用
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been used in various scientific research applications, including as a coating material for drug delivery systems, as a precursor for the synthesis of other compounds, and as a model compound for studying the behavior of cellulose derivatives. This compound has also been used in the development of biosensors for the detection of glucose and other analytes.
作用机制
The mechanism of action of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is not well understood, but it is believed to involve the hydrolysis of the acetyl groups in this compound by enzymes, such as esterases, to release acetic acid and the parent compound, cellulose. The released acetic acid can then be metabolized by the body or excreted.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not expected to have significant physiological effects. However, studies have shown that this compound can be metabolized by enzymes in the body, leading to the release of acetic acid. This can have implications for the use of this compound in drug delivery systems, as the release of acetic acid can affect the pH of the surrounding environment.
实验室实验的优点和局限性
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability. However, this compound can be challenging to purify, and its use in experiments may be limited by the availability of enzymes that can catalyze its hydrolysis.
未来方向
There are several future directions for research on (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, including the development of new synthesis methods, the use of this compound in the development of drug delivery systems, and the study of the behavior of this compound in different environments. Additionally, the use of this compound in the development of biosensors for the detection of other analytes, such as cholesterol and lactate, is an area of active research.
合成方法
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be synthesized using different methods, including the reaction of cellulose with acetic anhydride and acetic acid in the presence of a catalyst, such as sulfuric acid. The reaction leads to the formation of this compound, which can be purified using various techniques, such as column chromatography. Other methods of synthesis include the use of enzymes, such as acetyltransferases, to catalyze the reaction between cellulose and acetic anhydride.
属性
IUPAC Name |
(3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEORKVJPIJWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281021 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-07-5, 16750-06-4 | |
| Record name | NSC50805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19769 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)


![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)

![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)



